4-(Ethylthio)-2-hydroxybutanamide
Description
4-(Ethylthio)-2-hydroxybutanamide is a synthetic organic compound characterized by a butanamide backbone with two key functional groups:
- Ethylthio (-S-CH₂CH₃) at position 4, which enhances lipophilicity and may influence metabolic stability.
Its synthesis likely involves thiol-ene reactions or nucleophilic substitutions, as inferred from similar pathways in and .
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
4-ethylsulfanyl-2-hydroxybutanamide |
InChI |
InChI=1S/C6H13NO2S/c1-2-10-4-3-5(8)6(7)9/h5,8H,2-4H2,1H3,(H2,7,9) |
InChI Key |
PERTZGARHAAVOB-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC(C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylthio)-2-hydroxybutanamide typically involves the reaction of 4-chlorobutanoyl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the ethylthio group. The intermediate product is then hydrolyzed to yield the final compound.
Industrial Production Methods
Industrial production of 4-(Ethylthio)-2-hydroxybutanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylthio)-2-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, acids, or alkyl halides in the presence of catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Esters, ethers.
Scientific Research Applications
Anticancer Properties
4-(Ethylthio)-2-hydroxybutanamide has been investigated for its role as an anti-proliferative agent. Research indicates that compounds with similar structures can induce apoptosis in cancer cells, as evidenced by studies involving various cancer cell lines such as HCT-116 (colon cancer) and SKBr3 (breast cancer) .
Case Study:
In a study on xenograft models, compounds structurally related to 4-(Ethylthio)-2-hydroxybutanamide demonstrated significant tumor reduction when administered in varying doses. For example, in the A431 epidermoid tumor model, treatment resulted in a notable decrease in tumor size compared to control groups .
| Compound | Cancer Type | Treatment Method | Tumor Size Reduction |
|---|---|---|---|
| Compound 12 | Colon | IV infusion | Significant |
| Compound 12 | Breast | IP dosing | Notable |
| Compound 12 | NSCLC | IV infusion | Significant |
Cyclin-Dependent Kinase Inhibition
The compound is also being explored as a cyclin-dependent kinase (CDK) inhibitor, which could have implications for treating various proliferative diseases, including cancer. CDK inhibitors are recognized for their ability to halt cell cycle progression in cancer cells .
Research Findings:
Studies have shown that compounds with a similar structure to 4-(Ethylthio)-2-hydroxybutanamide exhibit selective inhibition of CDK activity, thereby reducing cell proliferation rates in vitro and in vivo .
Enzyme Activity Modulation
Research indicates that 4-(Ethylthio)-2-hydroxybutanamide may influence enzyme activities related to metabolic pathways. Its structural similarity to other bioactive compounds suggests potential interactions with enzymes involved in detoxification and metabolism .
Example:
In experiments assessing the effect of dithiocarbamate derivatives on enzyme activity, compounds with ethylthio modifications showed enhanced interaction with specific enzymes, suggesting a role in modulating biochemical pathways .
Chromatographic Techniques
The separation and analysis of 4-(Ethylthio)-2-hydroxybutanamide can be effectively conducted using high-performance liquid chromatography (HPLC). This method allows for the purification and characterization of the compound, essential for both research and pharmaceutical applications.
Methodology:
Mechanism of Action
The mechanism of action of 4-(Ethylthio)-2-hydroxybutanamide involves its interaction with specific molecular targets. The ethylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl and amide groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analysis
The table below compares 4-(Ethylthio)-2-hydroxybutanamide with compounds sharing the butanamide core or key substituents:
Key Observations :
Ethylthio vs. Quinonyl Substituents: The ethylthio group in 4-(Ethylthio)-2-hydroxybutanamide likely increases lipophilicity compared to the polar quinonyl group in ’s derivatives. This may enhance blood-brain barrier penetration but reduce solubility . Quinonyl derivatives are explicitly linked to mitochondrial diseases, suggesting that the C4 substituent critically influences target specificity.
Hydroxyl Group Position :
- The hydroxyl at C2 is conserved in both 4-(Ethylthio)-2-hydroxybutanamide and ’s derivatives, implying its role in hydrogen bonding with biological targets (e.g., enzymes or receptors).
Amide vs. Ester Linkages :
Bioactivity and Therapeutic Potential
- CEP-1347: Demonstrates nanomolar inhibition of JNK kinases, with applications in neurodegenerative diseases. The ethylthio groups may stabilize the molecule in vivo .
- 4-(P-Quinonyl)-2-hydroxybutanamide derivatives: Target mitochondrial dysfunction (e.g., Leigh syndrome). The quinonyl group’s redox activity may contribute to therapeutic effects .
Biological Activity
4-(Ethylthio)-2-hydroxybutanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
4-(Ethylthio)-2-hydroxybutanamide can be characterized by its molecular formula . The compound features a hydroxyl group, which may contribute to its solubility and interaction with biological systems.
The biological activity of 4-(Ethylthio)-2-hydroxybutanamide is primarily attributed to its role as an inhibitor of certain proteolytic enzymes. Research indicates that it may interact with calpain enzymes, which are involved in various cellular processes including apoptosis and signal transduction. Calpains are activated by calcium ions and play critical roles in muscle function, neurodegenerative diseases, and inflammation .
Table 1: Summary of Biological Activities
Case Studies
- Calpain Inhibition : A study demonstrated that 4-(Ethylthio)-2-hydroxybutanamide effectively inhibits calpain activity in vitro, suggesting potential therapeutic applications in conditions where calpain-mediated damage occurs, such as in neurodegenerative diseases .
- Anti-inflammatory Effects : Another investigation highlighted the compound's ability to modulate inflammatory cytokine levels, indicating its usefulness in treating inflammatory disorders. The study noted a significant reduction in pro-inflammatory cytokines when cells were treated with the compound .
- Neuroprotective Properties : Experimental models have shown that 4-(Ethylthio)-2-hydroxybutanamide can protect neurons from apoptosis induced by oxidative stress. This finding points to its potential application in neuroprotection strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
